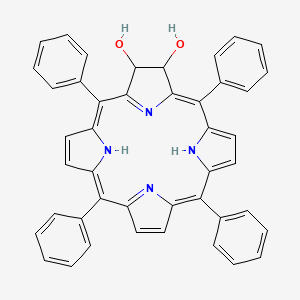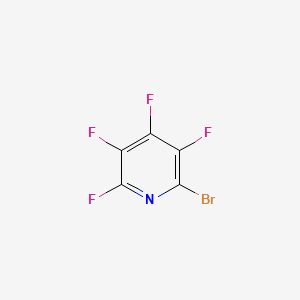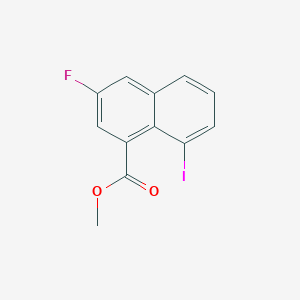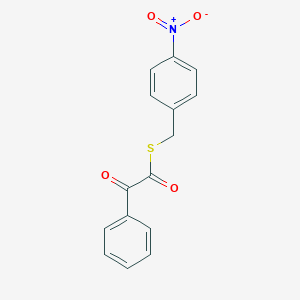
trans-3-(3-Hydroxypropenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-(3-Hydroxypropenyl)phenol: is an organic compound with the molecular formula C9H10O2 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with a propenyl group (-CH=CH-CH2OH) in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing trans-3-(3-Hydroxypropenyl)phenol involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration and reduction steps.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale aldol condensation reactions, followed by purification processes such as distillation and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: trans-3-(3-Hydroxypropenyl)phenol can undergo oxidation reactions to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of polymers and resins.
- Applied in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of trans-3-(3-Hydroxypropenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Catechol: Contains two hydroxyl groups on the benzene ring.
Hydroquinone: Has two hydroxyl groups in the para position on the benzene ring.
Uniqueness:
- trans-3-(3-Hydroxypropenyl)phenol is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties.
- The trans configuration of the propenyl group influences the compound’s reactivity and interaction with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
3-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+ |
InChIキー |
DLIYAKCMSBOEGO-DUXPYHPUSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)/C=C/CO |
正規SMILES |
C1=CC(=CC(=C1)O)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)

![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)

![1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B12839780.png)



![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
